N-(sec-butyl)-5-nitro-2,1,3-benzoxadiazol-4-amine
Overview
Description
N-(sec-butyl)-5-nitro-2,1,3-benzoxadiazol-4-amine is a useful research compound. Its molecular formula is C10H12N4O3 and its molecular weight is 236.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 236.09094026 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Probing and Imaging
N-(sec-butyl)-5-nitro-2,1,3-benzoxadiazol-4-amine and related compounds are extensively used in the development of fluorescent probes for various applications. These probes have been utilized for detecting hydrogen sulfide in biological systems, demonstrating significant fluorescence enhancement and low detection limits, making them suitable for bioimaging in living cells (Wang, Lv, & Guo, 2017). Similarly, mitochondria-targeted fluorescent probes based on the selective thiolysis of these compounds have been developed for the investigation of hydrogen sulfide in living systems, offering low cytotoxicity and good selectivity (Pak et al., 2016).
Analytical Chemistry and Detection
These compounds have also been characterized as fluorogenic labeling reagents for the analysis of neurotransmitters and amino acids. For instance, their application in microdialysis-capillary electrophoresis assays for amino acid neurotransmitters has been highlighted, with improved detection limits and the ability to observe changes in neurotransmitter concentrations (Klinker & Bowser, 2007). Additionally, they have been used in the determination of aromatic amines in consumer products, demonstrating improvement in separation and quantization when detected by liquid chromatography coupled to electrochemical detection (Lizier & Zanoni, 2012).
Coordination Chemistry
In coordination chemistry, these compounds have been used to study the effect of ligand charge on the coordination geometry of metal ions, such as iron. This research provides insights into the complexation behavior of these compounds and their potential applications in developing novel coordination complexes (Moon et al., 2002).
Other Applications
Other applications include studies on the interaction of these compounds with anions, which aids in understanding their selectivity and mechanism of action (Das et al., 2012), and their role in the development of probes for hydrogen sulfide, highlighting their stability and reactivity (Song et al., 2016).
Properties
IUPAC Name |
N-butan-2-yl-5-nitro-2,1,3-benzoxadiazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-3-6(2)11-10-8(14(15)16)5-4-7-9(10)13-17-12-7/h4-6,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOUICPNMGBSLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(C=CC2=NON=C21)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.